Ketotifen

Histamine H1 receptor Receptor binding affinity Ocular allergy

Procure Ketotifen (CAS 116655-76-6) free base specifically as the primary reference standard for HPLC method development, forced degradation studies, and related substances testing in pharmaceutical quality control. This noncompetitive H1 antagonist and mast cell stabilizer is the essential synthetic precursor for salt formation and analytical method validation. Pair with EP-specified impurity standards (e.g., Impurity G, 4-Oxo Ketotifen) for full ICH Q2(R1) compliance.

Molecular Formula C19H19NOS
Molecular Weight 309.4 g/mol
CAS No. 116655-76-6
Cat. No. B7773197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen
CAS116655-76-6
Molecular FormulaC19H19NOS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
InChIKeyZCVMWBYGMWKGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble
In water, 15.3 mg/L at 25 °C /Estimated/
7.87e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ketotifen (CAS 116655-76-6): Procurement Specifications for a Noncompetitive H1 Antagonist with Mast Cell Stabilizing Activity


Ketotifen (CAS 116655-76-6) is the free base form of a benzocycloheptathiophene derivative that functions as a noncompetitive histamine H1 receptor antagonist and mast cell stabilizer [1]. It is most commonly procured and utilized as its hydrogen fumarate salt (ketotifen fumarate, CAS 34580-14-8) for pharmaceutical applications, including oral tablets for asthma prophylaxis and ophthalmic solutions for allergic conjunctivitis [2]. The free base (CAS 116655-76-6) is the primary reference standard and synthetic precursor for salt formation and analytical method development [3].

Why Ketotifen Cannot Be Interchanged with Other Dual-Action Ocular Antiallergic Agents: Procurement Implications


Ketotifen belongs to the dual-action antiallergic class alongside olopatadine, azelastine, epinastine, and alcaftadine, each combining H1 antagonism with mast cell stabilization [1]. Despite this shared classification, these agents exhibit substantial divergence in receptor affinity profiles, ocular surface tolerability, and clinical symptom control patterns that preclude simple interchangeability [2]. Specifically, in vitro cytotoxicity assays demonstrate that azelastine and ketotifen produce greater conjunctival cell damage than olopatadine, while clinical meta-analyses show olopatadine achieves superior control of hyperemia compared to ketotifen [3][4]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Ketotifen (CAS 116655-76-6): Quantitative Evidence Guide for Comparator-Based Procurement


H1 Receptor Affinity of Ketotifen Compared to Other Antihistamines: pKa 9.2 Versus Class Comparators

Ketotifen demonstrates the highest reported H1 receptor affinity among evaluated ophthalmic and systemic antihistamines, with a pKa of 9.2. This exceeds pyrilamine (pKa 9.0), epinastine (pKa 8.0), cimetidine (pKa 4.9), and ranitidine (pKa 4.2) [1]. Additionally, at muscarinic receptors, ketotifen exhibits a pKa of 6.7, which is higher than that of the first-generation antihistamine diphenhydramine (pKa 6.4) [1]. These quantitative receptor affinity profiles support ketotifen's potent noncompetitive H1 antagonism.

Histamine H1 receptor Receptor binding affinity Ocular allergy Pharmacology

Oral Ketotifen in Asthma: Clinical Response Rates of 70% and Concomitant Medication Reduction in 50% of Patients

In well-designed clinical trials, oral ketotifen administered for 6 to 12 weeks improved respiratory symptoms in approximately 70% of adult patients with mild to moderate bronchial asthma, based on patient diaries and physician assessment. Concomitant antiasthmatic drug requirements were reduced in approximately 50% of treated patients [1]. Comparative trials with sodium cromoglycate (cromolyn sodium) indicate that ketotifen has comparable clinical utility in asthma prophylaxis, though absolute improvement in lung function parameters is generally slight [1]. Unlike inhaled sodium cromoglycate, oral ketotifen provides the advantage of ameliorating asthma, rhinitis, and dermatitis concurrently when these conditions co-occur in atopic patients [1].

Asthma prophylaxis Oral antiallergic Clinical outcomes Symptom reduction

Ketotifen Bioavailability and Pharmacokinetic Profile: Oral 60% Bioavailability with 12-Hour Half-Life

Following oral administration, ketotifen is rapidly and completely absorbed, with a bioavailability of approximately 60% due to a hepatic first-pass effect of roughly 50% [1][2]. Peak plasma concentration is reached within 2 to 4 hours. Plasma protein binding is approximately 75%, and the elimination half-life is 12 hours, supporting twice-daily oral dosing regimens [1]. Children metabolize ketotifen more rapidly than adults and require higher mg/kg doses to achieve equivalent therapeutic plasma levels [3]. Pharmacokinetic parameters are not significantly affected by age, gender, or renal impairment [2].

Pharmacokinetics Oral bioavailability Hepatic metabolism Formulation development

Ketotifen Sustained Release via Molecularly Imprinted Contact Lenses: MRT Increased 50-Fold Versus Eye Drops

Molecularly imprinted therapeutic contact lenses loaded with ketotifen fumarate achieve sustained in vivo release with a mean residence time (MRT) of 12.47 ± 3.99 hours. This represents an approximately 4-fold increase in MRT compared to non-imprinted lenses and a 50-fold increase compared to 0.035% ketotifen eye drops (Zaditor®) [1]. The imprinted lenses maintain a constant tear film concentration of 170 ± 30 μg/mL for up to 26 hours in a rabbit model. Furthermore, the area under the concentration-time curve (AUC 0-26hrs) is 9-fold greater than non-imprinted lenses and 94-fold greater than eye drops [1]. This delivery platform has been protected under patent families, including US Patent 9,474,746 for ACUVUE Theravision with Ketotifen [2].

Drug delivery Sustained release Ophthalmic formulation Molecular imprinting Pharmacokinetics

Ketotifen Impurity Reference Standards: EP and USP Traceability for Analytical Method Validation

Ketotifen free base (CAS 116655-76-6) serves as the primary reference compound for analytical method development and quality control applications. European Pharmacopoeia (EP) reference standards for ketotifen impurities, including Impurity G (CAS 43076-16-0, EDQM Catalogue Y0000161) and Impurity E (4-Oxo Ketotifen), are commercially available with detailed characterization data compliant with regulatory guidelines . These impurity standards are specifically intended for use as prescribed in the European Pharmacopoeia monographs and can be provided with traceability against USP or EP standards for Abbreviated New Drug Applications (ANDA) or commercial production quality control .

Analytical chemistry Reference standards Quality control Method validation Pharmacopoeia

Ketotifen (CAS 116655-76-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard Procurement for Analytical Method Development and Quality Control

Procure ketotifen free base (CAS 116655-76-6) as the primary reference standard for HPLC method development, forced degradation studies, and related substances testing in pharmaceutical quality control. Pair with EP-specified impurity standards (Impurity G CAS 43076-16-0, Impurity E 4-Oxo Ketotifen) for full analytical method validation compliant with ICH Q2(R1) and pharmacopoeial monographs [1].

Oral Formulation Development for Systemic Antiallergic Prophylaxis

Develop oral ketotifen fumarate formulations (tablets or sustained-release capsules) for chronic prophylaxis in atopic patients with concurrent asthma, allergic rhinitis, and atopic dermatitis. The 12-hour half-life supports twice-daily dosing, while the 60% oral bioavailability informs dose selection and bioequivalence study design [1][2].

Sustained-Release Ophthalmic Delivery Platform Development

Utilize ketotifen fumarate in molecularly imprinted contact lens platforms or drug-eluting ocular devices for sustained 24-hour antiallergic therapy. The 50-fold MRT increase versus eye drops and 94-fold AUC enhancement demonstrated in preclinical models provide the pharmacokinetic rationale for once-daily wear devices that maintain therapeutic tear film concentrations [1].

H1 Receptor Binding Assays for Compound Screening and SAR Studies

Employ ketotifen as a high-affinity reference compound (pKa 9.2 at H1 receptor) in receptor binding displacement assays when screening novel antihistamine candidates or conducting structure-activity relationship (SAR) studies on benzocycloheptathiophene derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketotifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.